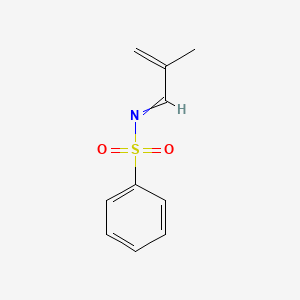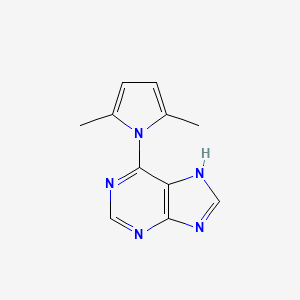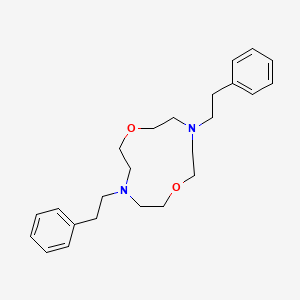
4,10-Bis(2-phenylethyl)-1,7-dioxa-4,10-diazacyclododecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,10-Bis(2-phenylethyl)-1,7-dioxa-4,10-diazacyclododecane is a complex organic compound known for its unique structural properties. It is a member of the diazacyclododecane family, characterized by a twelve-membered ring containing two nitrogen atoms and two oxygen atoms. The phenylethyl groups attached to the nitrogen atoms add to its complexity and potential reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,10-Bis(2-phenylethyl)-1,7-dioxa-4,10-diazacyclododecane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-phenylethylamine with a suitable diol in the presence of a catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
4,10-Bis(2-phenylethyl)-1,7-dioxa-4,10-diazacyclododecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The phenylethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Halogenation reagents such as bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
4,10-Bis(2-phenylethyl)-1,7-dioxa-4,10-diazacyclododecane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: It is used in the synthesis of advanced materials and as a stabilizer in various industrial processes.
Wirkmechanismus
The mechanism of action of 4,10-Bis(2-phenylethyl)-1,7-dioxa-4,10-diazacyclododecane involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biochemical effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can modulate enzyme activity and influence cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetraazacyclododecane: Another member of the cyclododecane family, characterized by four nitrogen atoms in the ring.
Diazacyclooctane: A smaller ring structure with two nitrogen atoms.
Phenylethylamine: A simpler compound with a similar phenylethyl group but lacking the cyclododecane ring.
Uniqueness
4,10-Bis(2-phenylethyl)-1,7-dioxa-4,10-diazacyclododecane is unique due to its combination of a large ring structure with both nitrogen and oxygen atoms and the presence of phenylethyl groups. This unique structure gives it distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
| 139495-33-3 | |
Molekularformel |
C24H34N2O2 |
Molekulargewicht |
382.5 g/mol |
IUPAC-Name |
4,10-bis(2-phenylethyl)-1,7-dioxa-4,10-diazacyclododecane |
InChI |
InChI=1S/C24H34N2O2/c1-3-7-23(8-4-1)11-13-25-15-19-27-21-17-26(18-22-28-20-16-25)14-12-24-9-5-2-6-10-24/h1-10H,11-22H2 |
InChI-Schlüssel |
GKHQKUUTOFPUSY-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN(CCOCCN1CCC2=CC=CC=C2)CCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,5S)-7-benzyl-2-(trityloxymethyl)-1-oxa-7-azaspiro[4.4]nonane-6,9-dione](/img/structure/B14262981.png)

![2,2'-Sulfonylbis[3-(3-bromo-4,5-dihydroxyphenyl)prop-2-enenitrile]](/img/structure/B14263005.png)
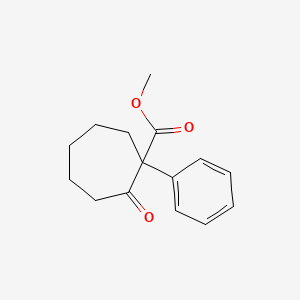
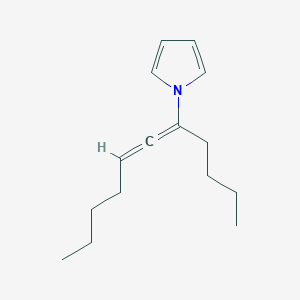
![1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]pentan-1-one](/img/structure/B14263018.png)
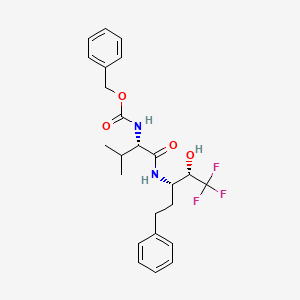
![(Bicyclo[2.2.1]heptan-2-yl)(diethynyl)methylsilane](/img/structure/B14263047.png)
